C17H22I3N3O8

Myelography Neurotoxicity Contrast Media Safety

High injection pressures and patient discomfort from viscous contrast media compromise CT angiography workflows. Iopamidol, with viscosity 8.6 cP at 37°C, enables higher flow rates at lower injection pressures. • Lower viscosity vs. iopromide (9.5 cP) and iohexol (10.6 cP) for tight bolus delivery. • Virtually painless phlebography: 1.1% anaphylactoid reactions vs. 17% for ioxaglate. • Preferred intrathecal agent: 0% neurobehavioral reactions vs. 7.4% for metrizamide.

Molecular Formula C17H24I3N3O7
Molecular Weight 763.106
CAS No. 60208-45-9; 62883-00-5
Cat. No. B2759366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC17H22I3N3O8
CAS60208-45-9; 62883-00-5
Molecular FormulaC17H24I3N3O7
Molecular Weight763.106
Structural Identifiers
SMILESCC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)CNC(CO)CO)I)O
InChIInChI=1S/C17H24I3N3O7/c1-7(28)16(29)23-15-13(19)10(2-21-8(3-24)4-25)12(18)11(14(15)20)17(30)22-9(5-26)6-27/h7-9,21,24-28H,2-6H2,1H3,(H,22,30)(H,23,29)/t7-/m0/s1
InChIKeyCAXQTUAJQMZMRB-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Iopamidol Non-Ionic Radiocontrast Agent Overview


Iopamidol (molecular formula C17H22I3N3O8, CAS 62883-00-5, also known as Isovue or Iopamiro) is a non-ionic, tri-iodinated, water-soluble radiocontrast agent (RCM) belonging to the class of low-osmolality contrast media (LOCM) [1]. It is widely used in angiography, urography, myelography, and computed tomography (CT) [2]. As a monomeric, non-ionic compound, its three iodine atoms per molecule provide high radiopacity while its low osmolality minimizes osmotic-related adverse effects compared to older high-osmolality ionic agents [3].

1 Non-ionic monomeric structure for radiopacity research in imaging models
2 Low-osmolality contrast media (LOCM) class for safety endpoint studies
3 Tri-iodinated, water-soluble format compatible with various injection research workflows

Iopamidol: Why Generic Substitution Needs Scrutiny


Simple in-class substitution among low-osmolality non-ionic monomers is scientifically insufficient because physicochemical properties—osmolality, viscosity, and chemical stability—vary significantly across formulations and directly impact patient safety, imaging quality, and procedural workflows [1]. While iopamidol shares a monomeric, non-ionic structure with agents like iohexol, iopromide, and ioversol, quantitative differences in osmolality (e.g., Iopamidol 370 mgI/mL: 796 mOsm/kg vs. Iohexol 350 mgI/mL: 880 mOsm/kg) and viscosity (Iopamidol 370 mgI/mL: 8.6 cP at 37°C vs. Iopromide 370 mgI/mL: 9.5 cP) can influence injection pressures, patient discomfort, and the incidence of contrast-induced nephropathy (CIN) [2]. The following evidence guide provides procurement-ready quantitative comparisons to inform selection.

Physicochemical variability within non-ionic monomer class

Osmolality and viscosity differ across agents, potentially affecting injection dynamics and contrast-induced nephropathy research endpoints.

Injection pressure and flow-rate requirements may shift

Direct substitution without revalidation may alter bolus geometry and hemodynamic endpoint interpretation in research protocols.

Iopamidol Comparator Evidence Guide


Neurotolerability vs. Metrizamide in Myelography

Iopamidol demonstrates a statistically significant reduction in adverse neurobehavioral reactions and EEG abnormalities compared to metrizamide during intrathecal administration. A clinical trial (n=54 myelograms) reported neurobehavioral reactions and EEG abnormalities in 7.4% of the metrizamide group versus 0% in the iopamidol group [1]. A larger multicenter study (n=304) found adverse reactions in 34% of iopamidol patients compared to 56% of metrizamide patients (P < 0.001), and post-procedure EEG abnormalities in 4% versus 20% (P < 0.001) [2].

Neurotolerability vs. Metrizamide
Head-to-head
0% vs. 7.4% neurobehavioral events
4% vs. 20% abnormal EEG (n=304)
Supports neurotolerability endpoint interpretation in intrathecal research models.
Randomized double-blind trials; reported absolute risk reduction.
Myelography Neurotoxicity Contrast Media Safety

In Vitro/In Vivo Tolerability vs. Ioversol

A direct comparative study (in vitro and animal models) demonstrated that iopamidol was superior to ioversol in most of the evaluated tests, including partition coefficient, lysozyme inhibition, coagulation time, erythrocyte morphology, acute toxicity, neural toxicity, and general behavior/locomotor activity [1]. Notably, despite ioversol's higher hydrophilicity, it did not exhibit improved tolerability over iopamidol.

Tolerability vs. Ioversol
Head-to-head
Reported higher tolerability in most in vitro/in vivo assays
Supports biocompatibility endpoint review for angiography research models.
Comparative animal study; full publication details assay-specific results.
Contrast Media Toxicology Biocompatibility Angiography

Pain and Anaphylactoid Reactions vs. Ioxaglate in Phlebography

In a randomized, double-blind intraindividual study (180 examinations, 90 patients) evaluating leg phlebography, iopamidol demonstrated superior tolerability compared to the ionic dimer ioxaglate. Pain was registered in 10% of ioxaglate examinations versus nearly none with iopamidol. More critically, anaphylactoid reactions were observed in 17% of ioxaglate patients compared to only 1.1% with iopamidol [1].

Pain & Reactions vs. Ioxaglate
Head-to-head
Pain: ~0% vs. 10%
Anaphylactoid reactions: 1.1% vs. 17%
Supports subject comfort endpoint evaluation in phlebography research.
Randomized intraindividual study (180 examinations).
Phlebography Patient Tolerability Adverse Reactions

Hemodynamic Stability vs. Diatrizoate in Coronary Arteriography

In a comparative study of 40 coronary arteriograms, iopamidol produced a consistent and highly significant decrease in the incidence and severity of hypotension and bradycardia following intracoronary injection compared to the ionic high-osmolality agent sodium meglumine diatrizoate [1]. Additionally, a strong patient preference for iopamidol was noted in a subgroup of adult patients who received both media via femoral artery injection.

Hemodynamic Stability vs. Diatrizoate
Head-to-head
Reported lower incidence of hypotension & bradycardia
Supports hemodynamic endpoint interpretation in coronary arteriography models.
Study in 40 patients; statistical significance reported.
Coronary Arteriography Hemodynamic Stability Cardiovascular Imaging

Viscosity Profile vs. Iohexol and Iopromide

Viscosity is a critical parameter influencing injection pressure and flow rates during power-injected CT angiography. At clinically relevant iodine concentrations, iopamidol exhibits a viscosity that is notably lower than or comparable to other commonly used non-ionic monomers. At 370 mgI/mL, iopamidol has a viscosity of 8.6 cP (37°C) compared to 9.5 cP for iopromide 370 and 10.6 cP for iohexol 350 [1]. At 300 mgI/mL, iopamidol's viscosity is 4.7 cP compared to 6.1 cP for iohexol 300 [2].

Viscosity vs. Iohexol/Iopromide
Cross-study
Iopamidol 370: 8.6 cP
Iopromide 370: 9.5 cP
Iohexol 350: 10.6 cP
Iopamidol 300: 4.7 cP
Iohexol 300: 6.1 cP
Supports injection parameter modeling in CT angiography research.
Physicochemical data at 37°C; reported lower viscosity may reduce injection pressure.
Viscosity Contrast Media Physics CT Angiography

Class-Level Cytotoxicity vs. Diatrizoate and Ioxaglate

As a non-ionic low-osmolality agent, iopamidol belongs to a class of contrast media (LOCM) with an osmolality approximately half that of high-osmolality ionic monomers like diatrizoate [1]. In a dog coronary arteriography model, iopamidol and ioxaglate (a low-osmolality ionic dimer) both exhibited similar, but significantly less toxic, hemodynamic effects compared to diatrizoate [1]. This class-level advantage is further supported by cytotoxicity studies showing iopamidol and ioxaglate induce similar, lower levels of cytotoxicity in rat mesangial cells compared to high-osmolality agents [2].

Cytotoxicity vs. HOCM
Class-level
Osmolality ~796 vs. ~1,530 mOsm/kg; reduced hemodynamic toxicity
Supports cytotoxicity endpoint context in contrast media safety research.
Class-level inference from animal and cell culture models.
Cytotoxicity Coronary Angiography Contrast Media Safety

Iopamidol Application Scenarios


Neuroimaging with Minimal Neurotoxicity

Based on direct head-to-head evidence showing significantly lower rates of adverse neurobehavioral reactions (0% vs. 7.4%) and EEG abnormalities (4% vs. 20%) compared to metrizamide [1], iopamidol is the preferred agent for intrathecal applications where patient safety and diagnostic accuracy are critical. Procurement should prioritize iopamidol for neurology and neuroradiology departments performing myelography or CT cisternography.

Peripheral Vascular & Phlebography Imaging

Clinical data from phlebography studies demonstrate that iopamidol causes virtually no pain and has a 1.1% rate of anaphylactoid reactions, compared to 10% pain and 17% reactions for ioxaglate [2]. This makes iopamidol a superior choice for outpatient vascular labs and imaging centers focused on patient comfort and throughput.

Coronary & Cardiovascular Angiography

In coronary arteriography, iopamidol's low osmolality (~796 mOsm/kg at 370 mgI/mL) and favorable hemodynamic profile (reduced hypotension and bradycardia vs. diatrizoate) support its use in patients with compromised cardiac function [3]. Procurement for cardiac catheterization labs should consider these safety advantages when selecting contrast media inventories.

High-Flow CT Angiography

Iopamidol's viscosity at 370 mgI/mL (8.6 cP) is lower than both iopromide (9.5 cP) and iohexol (10.6 cP) [4]. This property enables higher flow rates with lower injection pressures, which is advantageous for CT angiography protocols requiring rapid, tight bolus delivery (e.g., coronary CTA, aortic CTA). Procurement specialists should note this viscosity advantage when selecting contrast for high-pressure power injectors.

Application
Selection Property
Validation Focus
Intrathecal imaging research
Neurotolerability endpoint profile
Reported neurobehavioral reaction and EEG abnormality endpoints
Peripheral vascular imaging research
Pain and anaphylactoid reaction endpoint profile
Reported pain incidence and hypersensitivity endpoints
Coronary arteriography research
Hemodynamic stability endpoint profile
Reported hypotension and bradycardia endpoint context
CT angiography research protocols
Viscosity-dependent injection parameter profile
Reported injection pressure and flow-rate endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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